Cas no 2229588-36-5 (tert-butyl N-{4-2-(1-aminocyclopropyl)propan-2-yl-3-hydroxyphenyl}carbamate)

tert-butyl N-{4-2-(1-aminocyclopropyl)propan-2-yl-3-hydroxyphenyl}carbamate structure
2229588-36-5 structure
商品名:tert-butyl N-{4-2-(1-aminocyclopropyl)propan-2-yl-3-hydroxyphenyl}carbamate
CAS番号:2229588-36-5
MF:C17H26N2O3
メガワット:306.399944782257
CID:5899653
PubChem ID:165973985

tert-butyl N-{4-2-(1-aminocyclopropyl)propan-2-yl-3-hydroxyphenyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{4-2-(1-aminocyclopropyl)propan-2-yl-3-hydroxyphenyl}carbamate
    • EN300-1904043
    • tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate
    • 2229588-36-5
    • インチ: 1S/C17H26N2O3/c1-15(2,3)22-14(21)19-11-6-7-12(13(20)10-11)16(4,5)17(18)8-9-17/h6-7,10,20H,8-9,18H2,1-5H3,(H,19,21)
    • InChIKey: DOWPHUFJFDOSBT-UHFFFAOYSA-N
    • ほほえんだ: OC1C=C(C=CC=1C(C)(C)C1(CC1)N)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 306.19434270g/mol
  • どういたいしつりょう: 306.19434270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 424
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

tert-butyl N-{4-2-(1-aminocyclopropyl)propan-2-yl-3-hydroxyphenyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1904043-10.0g
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate
2229588-36-5
10g
$7004.0 2023-05-23
Enamine
EN300-1904043-5.0g
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate
2229588-36-5
5g
$4722.0 2023-05-23
Enamine
EN300-1904043-0.1g
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate
2229588-36-5
0.1g
$1433.0 2023-09-18
Enamine
EN300-1904043-0.05g
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate
2229588-36-5
0.05g
$1368.0 2023-09-18
Enamine
EN300-1904043-0.5g
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate
2229588-36-5
0.5g
$1563.0 2023-09-18
Enamine
EN300-1904043-5g
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate
2229588-36-5
5g
$4722.0 2023-09-18
Enamine
EN300-1904043-0.25g
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate
2229588-36-5
0.25g
$1498.0 2023-09-18
Enamine
EN300-1904043-1.0g
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate
2229588-36-5
1g
$1629.0 2023-05-23
Enamine
EN300-1904043-2.5g
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate
2229588-36-5
2.5g
$3191.0 2023-09-18
Enamine
EN300-1904043-1g
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate
2229588-36-5
1g
$1629.0 2023-09-18

tert-butyl N-{4-2-(1-aminocyclopropyl)propan-2-yl-3-hydroxyphenyl}carbamate 関連文献

tert-butyl N-{4-2-(1-aminocyclopropyl)propan-2-yl-3-hydroxyphenyl}carbamateに関する追加情報

tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate: A Comprehensive Overview

The compound with CAS No. 2229588-36-5, known as tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structure and promising properties, making it a subject of extensive research in recent years.

tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate is characterized by its intricate molecular architecture, which includes a tert-butyl group, a carbamate functional group, and a substituted phenol moiety. The presence of the cyclopropyl ring and the hydroxyl group introduces unique electronic and steric properties, which are critical for its reactivity and biological activity.

Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Researchers have explored its potential as a precursor for synthesizing bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The tert-butyl group plays a crucial role in enhancing the stability and solubility of the compound, making it an ideal candidate for drug delivery systems.

The synthesis of tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The use of advanced catalytic systems and green chemistry principles has been reported in recent literature, underscoring the commitment to sustainable chemical practices.

In terms of applications, this compound has shown promise in the development of novel pharmaceutical agents. Its ability to act as a selective inhibitor of certain enzymes makes it a valuable tool in drug discovery programs targeting chronic diseases such as cancer and neurodegenerative disorders.

Moreover, the tert-butyl moiety has been found to enhance the pharmacokinetic properties of the compound, including absorption, distribution, metabolism, and excretion (ADME). These findings have led to further investigations into its suitability as a lead compound for therapeutic interventions.

Recent advancements in computational chemistry have also contributed to our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate exhibits strong binding affinity towards key biological targets, such as protein kinases and receptors involved in inflammatory pathways.

The integration of experimental and computational approaches has provided valuable insights into the structure-function relationship of this compound. Such studies are essential for optimizing its bioavailability and minimizing potential side effects, which are critical factors in preclinical and clinical trials.

In conclusion, tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-3-hydroxyphenyl}carbamate represents a significant advancement in organic synthesis and medicinal chemistry. Its unique properties and versatile applications position it as a key player in the development of innovative therapeutic agents. Continued research into its structure, synthesis, and biological activity will undoubtedly yield further breakthroughs in this field.

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